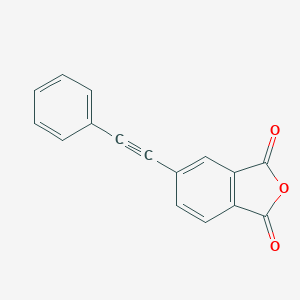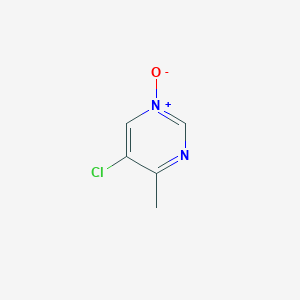
5-Chloro-4-methylpyrimidine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-methylpyrimidine 1-oxide (CMPO) is a chemical compound that has been widely used in scientific research for its unique properties. It is a pyrimidine derivative that has a chlorine atom and a methyl group attached to the pyrimidine ring. CMPO is a white crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and acetone.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-methylpyrimidine 1-oxide is based on its ability to form complexes with metal ions. 5-Chloro-4-methylpyrimidine 1-oxide has a high affinity for actinides and lanthanides due to the presence of the pyrimidine ring and the chlorine and methyl groups. The complex formation involves the coordination of the metal ion with the oxygen atoms of the 5-Chloro-4-methylpyrimidine 1-oxide molecule. The resulting complex is stable and can be easily separated from other components in a mixture.
Effets Biochimiques Et Physiologiques
5-Chloro-4-methylpyrimidine 1-oxide has been shown to have low toxicity and does not have any significant biochemical or physiological effects on living organisms. It is not metabolized in the body and is excreted unchanged in the urine. However, 5-Chloro-4-methylpyrimidine 1-oxide can cause skin irritation and eye damage if it comes into contact with the skin or eyes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Chloro-4-methylpyrimidine 1-oxide in lab experiments include its high selectivity and specificity for metal ions, its ability to form stable complexes, and its low toxicity. However, the limitations of using 5-Chloro-4-methylpyrimidine 1-oxide include its high cost, the need for specialized equipment and techniques, and the difficulty in handling and disposing of the compound.
Orientations Futures
There are several future directions for the use of 5-Chloro-4-methylpyrimidine 1-oxide in scientific research. One area of research is the development of new ligands that have higher selectivity and specificity for metal ions. Another area of research is the use of 5-Chloro-4-methylpyrimidine 1-oxide in the development of new drugs for the treatment of cancer and other diseases. Additionally, 5-Chloro-4-methylpyrimidine 1-oxide can be used in the development of new materials for environmental remediation and nuclear waste management. Further studies are needed to explore the potential applications of 5-Chloro-4-methylpyrimidine 1-oxide in various fields of science and technology.
Conclusion
In conclusion, 5-Chloro-4-methylpyrimidine 1-oxide is a pyrimidine derivative that has been widely used in scientific research for its unique properties. It has a high affinity for metal ions and has been used in nuclear fuel reprocessing, environmental monitoring, and nuclear waste management. 5-Chloro-4-methylpyrimidine 1-oxide has low toxicity and does not have any significant biochemical or physiological effects on living organisms. However, it can cause skin irritation and eye damage if it comes into contact with the skin or eyes. The future directions for the use of 5-Chloro-4-methylpyrimidine 1-oxide in scientific research include the development of new ligands, the use of 5-Chloro-4-methylpyrimidine 1-oxide in drug development, and the development of new materials for environmental remediation and nuclear waste management.
Méthodes De Synthèse
5-Chloro-4-methylpyrimidine 1-oxide can be synthesized using various methods, including the reaction of 5-chloro-4-methylpyrimidine with hydrogen peroxide in the presence of a catalyst, such as tungstic acid. Another method involves the reaction of 5-chloro-4-methylpyrimidine with sodium hypochlorite and hydrogen peroxide. The yield of 5-Chloro-4-methylpyrimidine 1-oxide can be improved by using a solvent, such as acetic acid or acetonitrile.
Applications De Recherche Scientifique
5-Chloro-4-methylpyrimidine 1-oxide has been extensively used in scientific research as a ligand for the extraction and separation of metal ions, such as uranium, plutonium, and other actinides. It has been used in nuclear fuel reprocessing, environmental monitoring, and nuclear waste management. 5-Chloro-4-methylpyrimidine 1-oxide has also been used as a chelating agent for the treatment of heavy metal poisoning. It has been studied for its potential application in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
114969-55-0 |
|---|---|
Nom du produit |
5-Chloro-4-methylpyrimidine 1-oxide |
Formule moléculaire |
C5H5ClN2O |
Poids moléculaire |
144.56 g/mol |
Nom IUPAC |
5-chloro-4-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C5H5ClN2O/c1-4-5(6)2-8(9)3-7-4/h2-3H,1H3 |
Clé InChI |
ZOXAAIDMKLVDEG-UHFFFAOYSA-N |
SMILES |
CC1=NC=[N+](C=C1Cl)[O-] |
SMILES canonique |
CC1=NC=[N+](C=C1Cl)[O-] |
Synonymes |
Pyrimidine, 5-chloro-4-methyl-, 1-oxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)

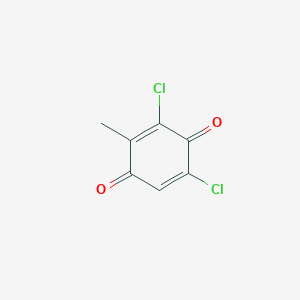
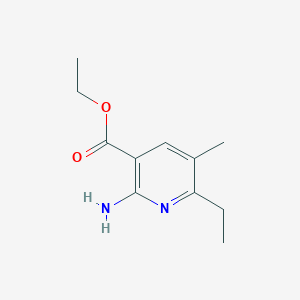
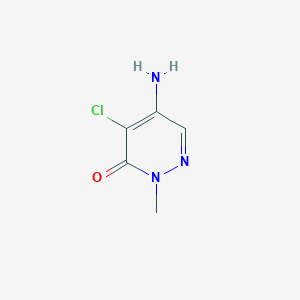
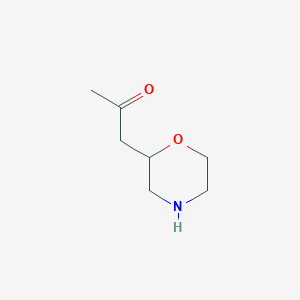
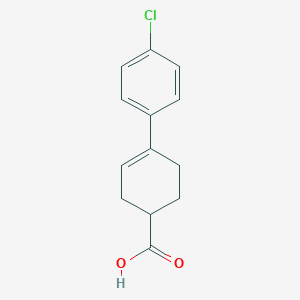
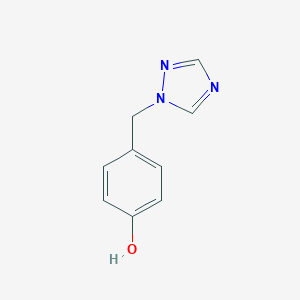


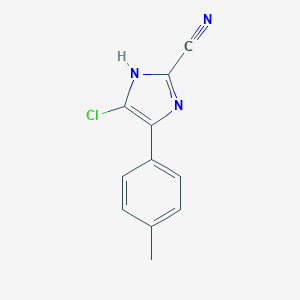

![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)
